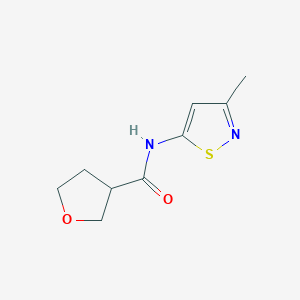

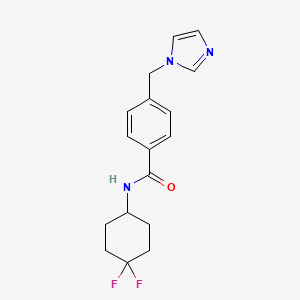

![molecular formula C12H13N3O3 B2515955 2-甲氧基-N-[(4-氧代-3H-酞嗪-1-基)甲基]乙酰胺 CAS No. 899952-06-8](/img/structure/B2515955.png)

2-甲氧基-N-[(4-氧代-3H-酞嗪-1-基)甲基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide" is a chemical entity that can be associated with a variety of research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar acetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can offer a broader context for understanding the compound .

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a potent 5-HT2A antagonist through a [11C]-methylation process, which could be relevant to the synthesis of the target compound if isotopic labeling is of interest. Paper reports the synthesis of acetamide derivatives with hypoglycemic activity, achieved in good yields under mild conditions, which might suggest a pathway for synthesizing similar compounds. Paper outlines a new method for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, which could provide insights into the synthesis of the target compound, particularly if oxazolidinone intermediates are involved.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. Paper discusses the crystal structure of related acetamides, providing information on the conformation and hydrogen bonding patterns that could be relevant to the target compound. Understanding these structural details can help predict the behavior of "2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide" in various environments.

Chemical Reactions Analysis

The reactivity of acetamide derivatives is another important aspect of their analysis. Paper describes the synthesis of N-aryl substituted phenyl acetamide analogs via Suzuki coupling, a reaction that could potentially be adapted for the synthesis of the target compound. Paper details the synthesis of derivatives with bacteriostatic activity, which involves the formation of double oxime ether structures, indicating the versatility of acetamide derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper and describe the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, including yield, spectroscopic analysis, and molecular structure identification. These methods and findings could be applied to the characterization of "2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide." Paper synthesizes a series of compounds and screens them for biological activity, which could inform the potential applications of the target compound.

科学研究应用

生物学效应和作用机制

抗肿瘤活性及机制:与“2-甲氧基-N-[(4-氧代-3H-酞嗪-1-基)甲基]乙酰胺”结构相似的酞嗪酮衍生物,因其抗肿瘤活性而受到探索。这些活性归因于它们与微管蛋白相互作用的能力,影响细胞分裂并显示出作为抗癌剂的潜力。研究表明,对这些化合物官能团的修饰可以改变它们的生物活性,这表明特定的衍生物可能具有增强的治疗特性和降低的毒性 (Dubey 等人,2017)。

抗氧化和抗炎作用:对另一种具有甲氧基的化合物褪黑素的研究揭示了其显着的抗炎和抗氧化作用。这些特性在对抗炎症和氧化应激(慢性疾病的常见途径)中尤为重要。Nabavi 等人(2019 年)的机制综述强调了褪黑素在调节免疫反应和保护免受氧化损伤中的作用,表明结构相关化合物的作用中存在潜在的相似之处 (Nabavi 等人,2019)。

环境和健康影响:对与“2-甲氧基-N-[(4-氧代-3H-酞嗪-1-基)甲基]乙酰胺”具有结构基序的邻苯二甲酸酯化合物的环境持久性和健康影响的研究,突出了人们对其广泛使用的担忧。邻苯二甲酸酯以其内分泌干扰特性而闻名,这会影响发育和生殖健康。像 Sedha 等人(2021 年)这样的研究强调了识别和了解相关化合物的生物学效应以减轻潜在的不利健康影响的必要性 (Sedha 等人,2021)。

作用机制

Target of Action

The primary target of 2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide interacts with its target, the PARP, by inhibiting its activity . This inhibition prevents the PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.

Biochemical Pathways

The inhibition of PARP by 2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide affects the DNA repair pathways, particularly the base excision repair pathway This leads to an accumulation of DNA single-strand breaks

Result of Action

The result of the action of 2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is the accumulation of DNA damage in cells due to the inhibition of PARP . This accumulation of DNA damage can lead to cell death, which is particularly useful in the context of cancer cells.

属性

IUPAC Name |

2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-18-7-11(16)13-6-10-8-4-2-3-5-9(8)12(17)15-14-10/h2-5H,6-7H2,1H3,(H,13,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTIAWUGRPWECD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

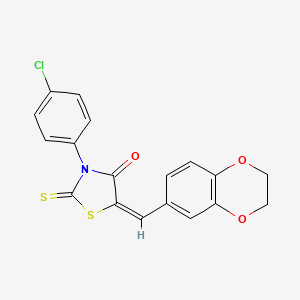

![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)

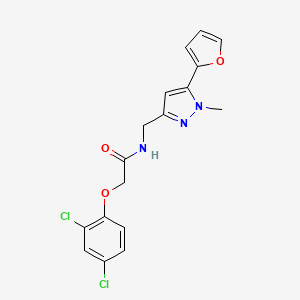

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515880.png)

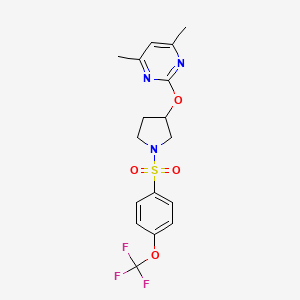

![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)

![2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2515886.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2515887.png)

![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)